molecular formula C8H14O2S B103752 S-butan-2-yl 3-oxobutanethioate CAS No. 15780-64-0

S-butan-2-yl 3-oxobutanethioate

Cat. No. B103752
CAS RN: 15780-64-0
M. Wt: 174.26 g/mol
InChI Key: JMBSREPHERKYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-butan-2-yl 3-oxobutanethioate is a chemical compound that belongs to the class of thioesters. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of S-butan-2-yl 3-oxobutanethioate is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the production of proteins. These effects make it a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects
S-butan-2-yl 3-oxobutanethioate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infections. In addition, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of S-butan-2-yl 3-oxobutanethioate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are many potential future directions for research on S-butan-2-yl 3-oxobutanethioate. One area of interest is its potential as a drug delivery agent, particularly for cancer treatments. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of S-butan-2-yl 3-oxobutanethioate can be achieved through the reaction of butan-2-ol with thioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified through distillation and recrystallization. This method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

S-butan-2-yl 3-oxobutanethioate has a wide range of potential applications in scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a drug delivery agent and as a catalyst for organic reactions.

properties

CAS RN

15780-64-0

Product Name

S-butan-2-yl 3-oxobutanethioate

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

S-butan-2-yl 3-oxobutanethioate

InChI

InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3

InChI Key

JMBSREPHERKYJJ-UHFFFAOYSA-N

SMILES

CCC(C)SC(=O)CC(=O)C

Canonical SMILES

CCC(C)SC(=O)CC(=O)C

synonyms

3-Oxobutanethioic acid S-sec-butyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.